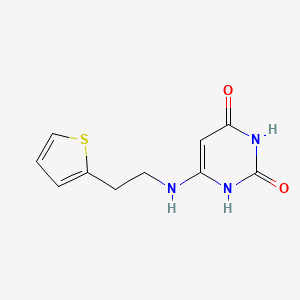
6-((2-(噻吩-2-基)乙基)氨基)嘧啶-2,4(1H,3H)-二酮
描述
6-((2-(Thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as 6-TEAP, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has only been studied in the last few decades, and its properties and effects are still being explored by researchers. 6-TEAP has been found to have a wide range of applications in areas such as organic synthesis, biochemistry, and pharmaceuticals. In
科学研究应用
合成和结构分析
- 与指定化合物在结构上相关的噻吩并[2,3-d]嘧啶-2,4-二酮的合成和构效关系已被探索,以了解它们作为 GnRH 受体拮抗剂治疗生殖疾病的潜力。该研究强调了特定取代基团对受体结合活性的重要性,并表明疏水性取代基团具有增强的活性 (Guo 等,2003)。
- 已经对二氢嘧啶-2,4(1H,3H)-二酮衍生物进行了研究,包括新的合成方法和对癌细胞系的体外细胞毒性评估。这项工作有助于了解该化合物的合成和潜在的治疗应用 (Udayakumar 等,2017)。
生物活性及应用
- 已经对基于嘧啶的双尿嘧啶衍生物(包括与指定化学物质在结构上相似的化合物)进行了一项研究,以评估它们的抗菌、光致发光和分子对接能力。这项研究探讨了这些化合物在药物发现和光学应用中的潜力 (Mohan 等,2020)。
- 已经研究了 6-杂基-5-甲基噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮对各种细菌菌株的抗菌评价,展示了该化合物在寻找新的抗菌剂中的相关性 (Vlasov 等,2022)。
光学和非线性光学性质
- 已经对与指定化合物密切相关的基于嘧啶的双尿嘧啶衍生物进行了一项实验和计算研究,以评估它们的光学和非线性光学性质。这项研究表明这些化合物在非线性光学器件制造中的潜力 (Mohan 等,2020)。
属性
IUPAC Name |
6-(2-thiophen-2-ylethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-9-6-8(12-10(15)13-9)11-4-3-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZHKLPMEHZSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



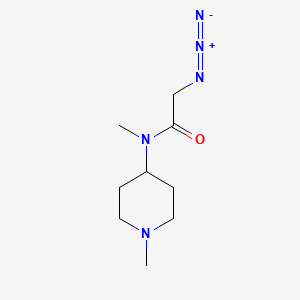
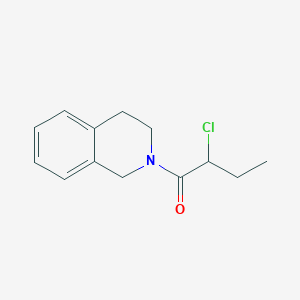
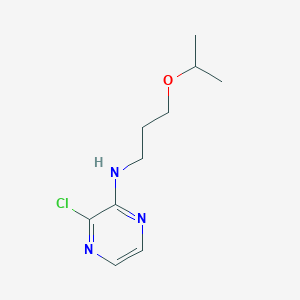
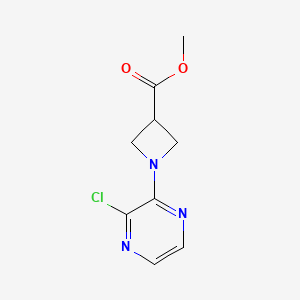
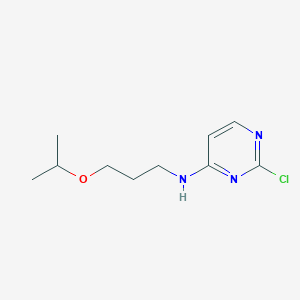
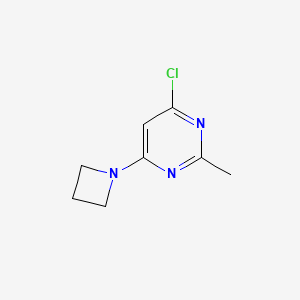
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)

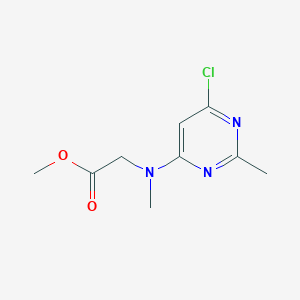
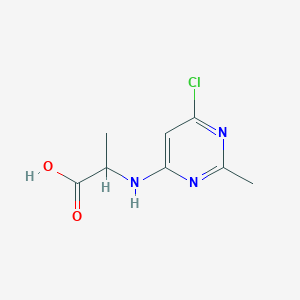

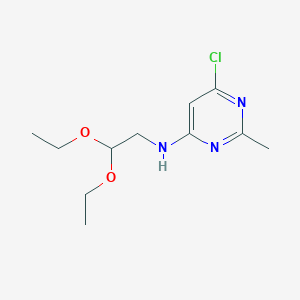
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)